molecular formula C28H27F3N2O4 B10916486 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10916486
M. Wt: 512.5 g/mol
InChI Key: SSGFUAHDVPRKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl and trifluoromethylbenzyl groups, contributing to its distinct chemical behavior.

Preparation Methods

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl and trifluoromethylbenzyl groups under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3,5-bis(trifluoromethyl)phenyl](3,4-dimethoxyphenyl)methanone
  • 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C28H27F3N2O4

Molecular Weight

512.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C28H27F3N2O4/c1-17-26(19-9-11-22(34-2)24(14-19)36-4)32-33(16-18-7-6-8-21(13-18)28(29,30)31)27(17)20-10-12-23(35-3)25(15-20)37-5/h6-15H,16H2,1-5H3

InChI Key

SSGFUAHDVPRKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.